molecular formula C15H18ClN3O2 B5606336 8-[(5-chloro-2-pyridinyl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one

8-[(5-chloro-2-pyridinyl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5606336
M. Wt: 307.77 g/mol
InChI Key: LGRWMBUDXRRKRS-UHFFFAOYSA-N
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Description

Introduction
This chemical is a variant within the diazaspiro decane series, a group known for diverse biological activities and chemical properties. This specific compound belongs to a larger family of spiro compounds utilized in various medicinal chemistry applications due to their unique structural features.

Synthesis Analysis
The synthesis of related 2,8-diazaspiro[4.5]decan derivatives involves multiple steps, typically starting from nitrile lithiation/alkylation chemistry or 1,4-addition reactions with nitroalkanes, followed by reduction and cyclization processes to obtain the spirocyclic frameworks. These methods allow for the introduction of various substituents, providing a pathway to modify the compound's properties for specific applications (Smith et al., 2016).

Molecular Structure Analysis
The molecular structure of 8-[(5-chloro-2-pyridinyl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one includes a spirocyclic framework, which is a system where two cyclic compounds are joined at a single atom. The structure typically includes diazaspiro, indicating nitrogen atoms incorporated within the spirocyclic system, contributing to the molecule's unique chemical and physical properties.

Chemical Reactions and Properties
The chemical reactions involving diazaspiro[4.5]decan derivatives can include functionalization at different positions of the spiro framework. These reactions may involve acylation, alkylation, and cyclization processes, significantly impacting the biological activity and solubility of the compounds. The specific substitutions and functional groups added to the spirocyclic core influence the compound's receptor binding and activity profile (Fritch & Krajewski, 2010).

properties

IUPAC Name

8-(5-chloropyridine-2-carbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c1-18-10-15(8-13(18)20)4-6-19(7-5-15)14(21)12-3-2-11(16)9-17-12/h2-3,9H,4-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRWMBUDXRRKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCN(CC2)C(=O)C3=NC=C(C=C3)Cl)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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